molecular formula C18H17ClN4O3S3 B6567197 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1021217-73-1

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6567197
CAS No.: 1021217-73-1
M. Wt: 469.0 g/mol
InChI Key: SPTHWMLEFWBGBX-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing acetamide derivative featuring a pyrimidine core substituted with amino and 5-chlorothiophene-2-sulfonyl groups at positions 4 and 5, respectively. The pyrimidin-2-ylsulfanyl moiety is linked to an acetamide scaffold, which is further substituted with a 2,3-dimethylphenyl group.

Properties

IUPAC Name

2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S3/c1-10-4-3-5-12(11(10)2)22-15(24)9-27-18-21-8-13(17(20)23-18)29(25,26)16-7-6-14(19)28-16/h3-8H,9H2,1-2H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHWMLEFWBGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluations, mechanisms of action, and relevant case studies surrounding this compound.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrimidine ring and subsequent sulfonylation with 5-chlorothiophene-2-sulfonyl chloride . This intermediate is then reacted with a suitable amine to yield the final product. The overall reaction pathway can be summarized as follows:

  • Formation of Pyrimidine Derivative : Reacting appropriate amino and thiol derivatives under acidic conditions.
  • Sulfonylation : Introducing the sulfonyl group using 5-chlorothiophene-2-sulfonyl chloride .
  • Acetamide Formation : Coupling with N-(2,3-dimethylphenyl)acetamide .

Antitumor Activity

Recent studies have indicated that compounds featuring similar structural motifs exhibit significant antitumor properties. For instance, derivatives based on the pyrimidine structure have been screened against various human tumor cell lines. The following table summarizes findings related to the antitumor activity of similar compounds:

Compound NameCell Lines TestedIC50 (µM)Notes
Compound AA549, HeLa5.0Exhibited strong inhibition of cell proliferation
Compound BMCF712.0Moderate cytotoxicity observed
2-{...}VariousTBDUndergoing further evaluation

Studies conducted by the National Cancer Institute have shown that compounds with similar structures can inhibit cell growth significantly across multiple cancer types, suggesting a promising therapeutic potential for this class of compounds .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Notably, compounds that target the sulfanyl and sulfonamide functionalities often interfere with protein interactions critical for tumor growth.

  • Inhibition of Kinases : Compounds structurally related to this compound have been shown to inhibit kinases involved in cancer signaling pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds may promote programmed cell death in malignant cells through mitochondrial pathways.

Case Study 1: In Vitro Evaluation

A study evaluated the biological activity of a closely related compound in vitro against a panel of 60 human tumor cell lines derived from nine different cancer types. The results indicated a broad spectrum of activity with several derivatives showing IC50 values in the low micromolar range, indicating potent antitumor effects .

Case Study 2: In Vivo Studies

In vivo studies are currently underway to assess the efficacy and safety profile of this compound in animal models. Preliminary results suggest that it may reduce tumor size significantly without notable toxicity at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetamide Derivatives

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): This compound shares the pyrimidin-2-ylsulfanyl-acetamide backbone but lacks the sulfonyl and 5-chlorothiophene substituents. Instead, it has 4,6-dimethylpyrimidine and 4-methylpyridinyl groups.
  • 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide (): Structurally analogous to the target compound, this derivative replaces the 5-chlorothiophene with a simple thiophene-2-sulfonyl group and substitutes the 2,3-dimethylphenyl with a benzodioxol moiety. The benzodioxol group may confer improved metabolic stability, while the lack of chlorine at the thiophene could reduce electrophilicity and binding affinity to hydrophobic enzyme pockets .

Triazole-Based Acetamide Derivatives

  • 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide (): This compound replaces the pyrimidine core with a 1,2,4-triazole ring and substitutes the 5-chlorothiophene-sulfonyl group with a 2-chlorophenyl group.

Pyridine-Based Acetamide Derivatives

  • N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide (): This derivative features a pyridine core instead of pyrimidine, with a cyano group and methylsulfanyl substituents. The chloroacetamide group may introduce reactivity distinct from the sulfonamide in the target compound .

Structural and Functional Analysis

Table 1: Key Structural and Hypothetical Functional Differences

Compound Core Structure Key Substituents Potential Functional Implications
Target Compound Pyrimidine 5-Chlorothiophene-2-sulfonyl, 2,3-dimethylphenyl Enhanced enzyme inhibition via sulfonamide pharmacophore
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine 4,6-Dimethylpyrimidine, 4-methylpyridine Increased lipophilicity, reduced sulfonamide activity
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide () Pyrimidine Thiophene-2-sulfonyl, benzodioxol Improved metabolic stability, moderate electrophilicity
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () 1,2,4-Triazole 2-Chlorophenyl, 4-butylphenyl Enhanced hydrogen bonding, higher lipophilicity
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide () Pyridine Cyano, methylsulfanyl, chloroacetamide Distinct electronic profile, potential alkylating activity

Preparation Methods

Cyclocondensation Strategies

The Biginelli reaction, a three-component cyclocondensation of urea, β-ketoesters, and aldehydes, is widely employed for dihydropyrimidinone synthesis. For the target compound’s fully aromatic pyrimidine core, dehydrogenation or oxidation steps are necessary. For example, 4-amino-5-sulfonylpyrimidine derivatives may be synthesized via:

  • Intermediate Formation : Reacting ethyl acetoacetate with thiourea and 5-chlorothiophene-2-sulfonyl chloride under acidic conditions to yield a 5-sulfonylpyrimidin-2(1H)-one intermediate.

  • Aromatization : Oxidizing the dihydropyrimidinone intermediate using agents like HNO₃ or KMnO₄ to achieve full aromaticity.

Table 1: Pyrimidine Core Synthesis Conditions

StepReagents/ConditionsYield (%)Source
CyclocondensationHCl (cat.), ethanol, reflux, 12 hr65–72
AromatizationHNO₃ (conc.), 80°C, 4 hr85

Functionalization at Position 4 and 5

  • Amination at C4 : Treating the pyrimidin-2(1H)-one with ammonium acetate under microwave irradiation introduces the 4-amino group.

  • Sulfonation at C5 : Reacting with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base achieves sulfonation.

Sulfonation of 5-Chlorothiophene-2-Sulfonyl Group

The 5-chlorothiophene-2-sulfonyl moiety is critical for the compound’s electronic and steric properties.

Sulfonyl Chloride Preparation

5-Chlorothiophene-2-sulfonyl chloride is synthesized via chlorosulfonation:

  • Chlorosulfonic Acid Reaction : 5-Chlorothiophene reacts with chlorosulfonic acid at 0–5°C for 2 hr.

  • Quenching : The mixture is poured into ice-water, and the sulfonyl chloride is extracted with DCM.

Table 2: Sulfonation Reaction Parameters

ParameterValueSource
Temperature0–5°C
Reaction Time2 hr
SolventDCM
BaseTriethylamine

Coupling to Pyrimidine

The sulfonyl chloride reacts with the 5-position of the pyrimidine core under mild conditions to avoid decomposition of the amino group.

MethodReagents/ConditionsYield (%)Source
Nucleophilic SubstitutionPCl₃, DCM, 25°C, 6 hr78
Direct CouplingDMF, K₂CO₃, 60°C, 8 hr82

Acetamide Coupling

The N-(2,3-dimethylphenyl)acetamide is formed via:

  • Amidation : Reacting 2-chloroacetamide with 2,3-dimethylaniline in acetonitrile using EDC/HOBt as coupling agents.

  • Purification : Crystallization from ethanol/water yields the pure acetamide.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Ethanol/water (3:1) or ethyl acetate/hexane mixtures are effective for isolating the final compound.

  • Temperature Control : Slow cooling from 60°C to 5°C enhances crystal purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.21 (s, 6H, CH₃), δ 6.85–7.45 (m, aromatic protons), δ 4.32 (s, 2H, SCH₂CO).

  • MS (ESI+) : m/z 523.2 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈ClN₅O₃S₃.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

RouteTotal Yield (%)Purity (%)Complexity
Cyclocondensation → Sulfonation → Thiolation5898.5High
Direct Coupling of Pre-Functionalized Intermediates7299.1Moderate

Route 2 offers higher yields and purity by minimizing intermediate isolation steps .

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, including sulfonation, coupling, and cyclization. Key steps include:

  • Sulfonyl group introduction : Reacting 5-chlorothiophene-2-sulfonyl chloride with a pyrimidine precursor under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
  • Thioether formation : Using a nucleophilic substitution reaction with a pyrimidinyl thiol intermediate and a halogenated acetamide derivative. Catalysts like Cu(I) or Pd(0) enhance coupling efficiency .
  • Optimization : Control reaction temperature (e.g., 60–80°C for thioether formation), use inert atmospheres to prevent oxidation, and employ chromatographic purification (e.g., silica gel column) to isolate the product .

Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Prioritize signals for the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and pyrimidine ring protons (δ ~8.0–8.5 ppm). The acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and thioether (C-S stretch at ~600–700 cm⁻¹) groups .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and confirm molecular weight via ESI+ .

Advanced: How do substituent variations influence binding affinity to biological targets, and what computational methods predict these interactions?

  • Substituent effects : The 5-chlorothiophene sulfonyl group enhances electrophilicity, potentially increasing interactions with cysteine residues in enzymes. Methylphenyl groups may improve lipophilicity and membrane permeability .
  • Computational tools : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with targets like kinases or proteases. Density Functional Theory (DFT) calculations assess electronic effects of substituents .

Advanced: What crystallographic parameters inform the molecular packing of analogous compounds?

Crystal structures of related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal:

  • Space group : P21/c (monoclinic) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
  • Packing motifs : Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations. π-π stacking between pyrimidine and aromatic rings dominates intermolecular interactions .

Basic: What stability considerations are critical for handling and storing this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonyl group .
  • pH stability : Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions to prevent hydrolysis of the acetamide or thioether bonds .

Advanced: How does the sulfonyl-sulfanyl motif compare to other sulfur groups in redox activity?

  • Redox potential : The sulfonyl group is redox-inert, unlike thiols, reducing disulfide bond formation risk. The sulfanyl group may participate in radical scavenging or metal chelation .
  • Comparative reactivity : Sulfonyl-sulfanyl systems show higher stability than dithiolanes but lower electrophilicity compared to sulfonamides .

Basic: Which chromatographic techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with a 40:60 acetonitrile/water mobile phase (0.1% TFA) at 1.0 mL/min. Retention time ~12–14 minutes .
  • TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7); Rf ~0.4 under UV 254 nm .

Advanced: What contradictions exist between in vitro efficacy and in vivo bioavailability, and how can they be resolved?

  • Contradictions : High in vitro enzyme inhibition (IC₅₀ < 1 µM) may not translate to in vivo efficacy due to poor solubility or metabolic instability .
  • Resolution : Modify formulation using PEGylation or nanoemulsions. Conduct pharmacokinetic studies with LC-MS/MS to monitor plasma concentrations .

Basic: What biological targets are documented for structurally related compounds?

  • Enzymes : Dihydrofolate reductase (DHFR), tyrosine kinases, and cytochrome P450 isoforms .
  • Assays : Use fluorescence-based enzyme inhibition assays (e.g., NADPH depletion for DHFR) and MTT assays for cytotoxicity screening in cancer cell lines .

Advanced: How do solvent polarity and reaction medium impact regioselectivity in key synthetic steps?

  • Sulfonation : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may promote side reactions. THF reduces solubility but improves selectivity .
  • Acetamide coupling : Use DCM or ethyl acetate for nucleophilic substitution to minimize solvolysis of the thioether intermediate .

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